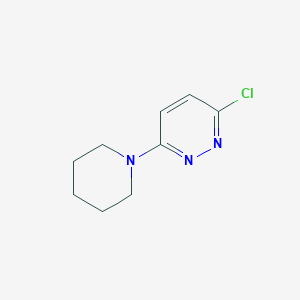

3-Chloro-6-(piperidin-1-yl)pyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-piperidin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZPIRFDMBEGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339754 | |

| Record name | 3-chloro-6-(piperidin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-11-8 | |

| Record name | 3-chloro-6-(piperidin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-6-(1-PIPERIDINYL)PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-6-(piperidin-1-yl)pyridazine synthesis from 3,6-dichloropyridazine

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine from 3,6-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

Reaction Overview

The synthesis involves the selective mono-substitution of a single chlorine atom on the 3,6-dichloropyridazine ring with piperidine.[1] This reaction leverages the electron-deficient nature of the pyridazine ring, which makes it susceptible to nucleophilic attack. A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The general reaction scheme is presented below.

Scheme 1: Synthesis of this compound

Synthesis Workflow and Logic

The process follows a standard synthetic chemistry workflow, beginning with the setup of reactants and culminating in the isolation and purification of the final product.

Figure 1. General experimental workflow for the synthesis.

The underlying chemical logic is a nucleophilic aromatic substitution (SNAr). This multi-step process is characteristic of electron-poor aromatic systems.

Figure 2. Logical steps of the SNAr mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis, compiled from typical procedures for analogous reactions.[2]

Table 1: Reaction Components and Stoichiometry

| Component | Role | Molar Ratio (Typical) |

| 3,6-Dichloropyridazine | Starting Material | 1.0 eq |

| Piperidine | Nucleophile | 1.0 - 1.2 eq |

| Triethylamine | Base (HCl Scavenger) | 1.5 eq |

| Ethanol | Solvent | - |

Table 2: Reaction Conditions and Expected Outcomes

| Parameter | Condition | Reported Yield (Analogous Reactions) |

| Temperature | Reflux (Ethanol: ~78 °C) | 80-90%[2] |

| Reaction Time | 4-6 hours | - |

| Atmosphere | Air or Inert (Nitrogen/Argon) | - |

| Purification Method | Recrystallization (Ethanol/Water) or Column Chromatography | - |

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

3,6-Dichloropyridazine

-

Piperidine

-

Triethylamine

-

Ethanol (Absolute)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).[2]

-

Reagent Addition: Add ethanol as the solvent, followed by piperidine (1.2 eq) and triethylamine (1.5 eq).[2]

-

Reaction: Heat the mixture to reflux and maintain stirring for 4-6 hours.[2] Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.[2]

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[2]

-

Extraction: Dissolve the resulting residue in dichloromethane and wash it with water to remove triethylamine hydrochloride and other water-soluble impurities.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it to obtain the crude product.[2]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.[2]

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (MP) Analysis: To assess purity. For analogous compounds such as 3-chloro-6-methylpyridazine, the melting point is in the range of 58-62 °C.

This guide provides a robust framework for the successful synthesis, purification, and analysis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(piperidin-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(piperidin-1-yl)pyridazine is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structural framework, incorporating both a pyridazine and a piperidine moiety, positions it as a valuable scaffold for the development of novel therapeutic agents. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a known pharmacophore present in a variety of biologically active molecules. Similarly, the piperidine ring is a common structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound, serving as a foundational resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of the available and predicted physicochemical data for this compound is presented below.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₂ClN₃ | [Chem-Impex] |

| Molecular Weight | 197.67 g/mol | [Chem-Impex] |

| Appearance | Pale yellow needles | [Chem-Impex] |

| Melting Point | 78-84 °C | [Chem-Impex] |

| Boiling Point | Predicted: 345.6±35.0 °C at 760 mmHg | Chem-Impex |

| logP (predicted) | 2.35 | Chem-Impex |

| pKa (predicted) | 4.5 (most basic) | Chem-Impex |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water. | General knowledge |

| Storage Conditions | 0-8 °C | [Chem-Impex] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general experimental protocol is outlined below, adapted from procedures for similar pyridazine derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,6-Dichloropyridazine

-

Piperidine

-

Anhydrous Ethanol

-

Triethylamine (optional, as a base)

-

Dichloromethane (for extraction)

-

Methanol (for recrystallization)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 equivalent) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add piperidine (1.1 equivalents). If desired, a non-nucleophilic base such as triethylamine (1.2 equivalents) can be added to scavenge the HCl generated during the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the protons on the pyridazine and piperidine rings. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR spectroscopy will reveal the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 197.67), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-Cl bonds present in the molecule.

Biological and Pharmacological Context

While specific biological studies on this compound are not extensively reported in the public domain, the constituent pyridazine and piperidine scaffolds are of significant interest in medicinal chemistry.

-

Pyridazine Derivatives: The pyridazine core is found in numerous compounds with a wide range of biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties. The electron-deficient nature of the pyridazine ring allows it to participate in various interactions with biological targets.

-

Piperidine Moiety: The incorporation of a piperidine ring can enhance the pharmacological properties of a molecule. It can improve solubility, lipophilicity, and metabolic stability, and it can also serve as a key binding element for various receptors and enzymes.

Given the presence of these two important pharmacophores, this compound is a promising candidate for further investigation. Its structural features suggest potential interactions with various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease pathways. For instance, many kinase inhibitors feature a heterocyclic core, and the piperidine moiety could occupy a hydrophobic pocket in the kinase active site.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Potential Mechanism of Action: Kinase Inhibition

As many pyridazine derivatives have been explored as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor.

Caption: Hypothetical signaling pathway illustrating the potential role of this compound as a kinase inhibitor.

Conclusion

This compound is a molecule with significant potential for further exploration in the realm of drug discovery. This technical guide has summarized its key physicochemical properties, provided a general synthetic protocol, and discussed its potential biological relevance based on its constituent chemical motifs. The provided data and methodologies offer a solid foundation for researchers and scientists to build upon in their efforts to design and develop novel therapeutic agents. Further experimental validation of the predicted properties and in-depth biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.

An In-depth Technical Guide to 3-Chloro-6-(piperidin-1-yl)pyridazine (CAS: 1722-11-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-6-(piperidin-1-yl)pyridazine, a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. This document collates available data on its chemical properties, synthesis, and known biological significance, with a focus on its role as a versatile building block in the development of novel therapeutic agents.

Core Compound Properties

This compound is a substituted pyridazine featuring a piperidine moiety. This structural feature is often associated with enhanced biological activity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] Its primary applications are in the development of treatments for neurological disorders and as a scaffold for potential anti-cancer agents.[1]

| Property | Value | Reference(s) |

| CAS Number | 1722-11-8 | [2] |

| Molecular Formula | C₉H₁₂ClN₃ | [2] |

| Molecular Weight | 197.67 g/mol | [2] |

| Appearance | Pale yellow needles | |

| Melting Point | 78-84 °C | |

| Purity | ≥ 98% (HPLC) | |

| Storage Conditions | 0-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction. The precursor, 3,6-dichloropyridazine, is reacted with piperidine. While a specific detailed protocol for this exact reaction is not widely published, a representative procedure can be adapted from the synthesis of analogous compounds.

Representative Synthesis of this compound

This protocol is adapted from established methods for the nucleophilic substitution of dichloropyridazines.

Reaction Scheme:

Materials:

-

3,6-Dichloropyridazine

-

Piperidine

-

Anhydrous Ethanol

-

Triethylamine (or another suitable base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equivalent) in anhydrous ethanol.

-

To this solution, add piperidine (1.0-1.2 equivalents).

-

Add triethylamine (1.5 equivalents) to the reaction mixture to act as a base, neutralizing the HCl byproduct.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-6-(piperidin-1-yl)pyridazine

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Chloro-6-(piperidin-1-yl)pyridazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the predicted chemical shifts, provides a comprehensive experimental protocol for acquiring such data, and includes a structural diagram for reference.

Predicted NMR Data

Due to the absence of a complete, publicly available experimental dataset for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, including various 3,6-disubstituted pyridazines and N-substituted piperidines.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The expected multiplicities and coupling constants (J) are also provided.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.35 - 7.45 | d | 9.0 - 9.5 |

| H-5 | 7.05 - 7.15 | d | 9.0 - 9.5 |

| H-2', H-6' (α-CH₂) | 3.60 - 3.70 | t | 5.0 - 5.5 |

| H-3', H-5' (β-CH₂) | 1.60 - 1.70 | m | |

| H-4' (γ-CH₂) | 1.50 - 1.60 | m |

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 158.0 - 160.0 |

| C-6 | 155.0 - 157.0 |

| C-4 | 128.0 - 130.0 |

| C-5 | 115.0 - 117.0 |

| C-2', C-6' (α-CH₂) | 48.0 - 50.0 |

| C-3', C-5' (β-CH₂) | 25.0 - 27.0 |

| C-4' (γ-CH₂) | 23.0 - 25.0 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

2.2. NMR Data Acquisition

-

The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

-

2D NMR (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

-

2.3. Data Processing and Analysis

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

-

Assign the signals in both ¹H and ¹³C NMR spectra with the aid of the 2D NMR data.

Visualization

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.

Caption: Chemical structure of this compound with atom numbering for NMR.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry Analysis of 3-Chloro-6-(piperidin-1-yl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-Chloro-6-(piperidin-1-yl)pyridazine, a heterocyclic compound of interest in pharmaceutical research. This document outlines a proposed fragmentation pathway, a detailed experimental protocol for LC-MS/MS analysis, and key data presented in a clear, tabular format.

Introduction

This compound is a substituted pyridazine derivative. The structural elucidation and quantification of such molecules are critical in drug discovery and development.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the characterization and quantification of small molecules in complex matrices.[2][3][4] This guide details the anticipated mass spectrometric behavior of this compound and provides a robust methodology for its analysis.

Proposed Mass Spectrometric Fragmentation

The fragmentation of this compound in a mass spectrometer is influenced by the ionization technique employed. Both hard ionization, such as Electron Ionization (EI), and soft ionization, like Electrospray Ionization (ESI), will produce distinct fragmentation patterns. ESI is commonly used for LC-MS analysis of pharmaceutical compounds.[1] Under positive-ion ESI, the molecule is expected to be readily protonated at the basic nitrogen atoms of the piperidine or pyridazine rings. Tandem mass spectrometry (MS/MS) of the protonated molecule reveals characteristic fragment ions.

The proposed fragmentation of the protonated molecule, [M+H]⁺, is primarily driven by cleavages of the piperidine ring and the bond connecting it to the pyridazine ring. A dominant fragmentation pathway for piperidine derivatives under MS/MS is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[1] Ring fission of the piperidine moiety is another expected fragmentation route.[1] The presence of a chlorine atom will result in a characteristic isotopic pattern for all chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

Quantitative Data Summary

The following table summarizes the theoretical m/z values for the protonated molecule and its major proposed fragment ions.

| Ion | Proposed Structure/Description | m/z (35Cl) | m/z (37Cl) |

| [M+H]⁺ | Protonated this compound | 198.09 | 200.09 |

| Fragment 1 | Loss of ethylene from the piperidine ring | 170.06 | 172.06 |

| Fragment 2 | Iminium ion from piperidine ring cleavage | 154.06 | 156.06 |

| Fragment 3 | Protonated 3-chloro-6-aminopyridazine | 130.02 | 132.02 |

| Fragment 4 | Pyridazine ring fragment | 111.04 | N/A |

| Fragment 5 | Piperidine cation | 84.08 | N/A |

Experimental Protocols

A generic yet robust LC-MS/MS method for the analysis of this compound is detailed below. This protocol can be adapted and optimized for specific matrices and instrumentation.[5][6][7]

Sample Preparation

For analysis from biological matrices like plasma or serum, a protein precipitation step is recommended to remove high-abundance proteins that can interfere with the analysis.[5][6][8]

-

To 100 µL of the sample, add 300 µL of cold acetonitrile containing a suitable internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

For quantitative analysis, a calibration curve should be prepared by spiking known concentrations of the analyte into a blank matrix and subjecting them to the same sample preparation procedure.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | To be optimized based on the precursor and product ions. A starting point would be monitoring the transition from the protonated molecule (m/z 198.09) to its most abundant and stable fragment ions. |

Visualizations

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Workflow

Caption: General workflow for LC-MS/MS analysis of small molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. myadlm.org [myadlm.org]

- 6. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-6-(piperidin-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of 3-Chloro-6-(piperidin-1-yl)pyridazine. Given the importance of this heterocyclic scaffold in medicinal chemistry, understanding its vibrational properties is crucial for structural elucidation, quality control, and reaction monitoring. This document outlines the predicted IR absorption frequencies based on the molecule's functional groups and provides a comprehensive experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Key Vibrational Modes

This compound is a molecule composed of three key structural units, each contributing distinct features to its infrared spectrum:

-

Substituted Pyridazine Ring: An aromatic heterocyclic system containing C=C and C=N double bonds, as well as aromatic C-H bonds.

-

Piperidine Ring: A saturated heterocyclic amine with aliphatic C-H and C-N single bonds.

-

Chloro Group: A C-Cl bond attached to the pyridazine ring.

The analysis of the IR spectrum involves identifying the characteristic stretching and bending vibrations associated with each of these functional groups.

Predicted Infrared Absorption Data

While a definitive experimental spectrum for this specific molecule is not widely published, a highly accurate prediction of its key IR bands can be compiled from data on its constituent parts: substituted pyridazines, piperidine, and chloro-aromatic compounds. The expected vibrational frequencies are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Pyridazine Ring) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Piperidine Ring, CH₂) | 3000 - 2840 | Medium to Strong |

| C=C and C=N Stretch | Aromatic Ring (Pyridazine) | 1600 - 1450 | Medium to Strong |

| CH₂ Scissoring (Bend) | Aliphatic (Piperidine Ring) | ~1450 | Medium |

| C-N Stretch | Aryl-N (Pyridazine-Piperidine) | 1350 - 1200 | Medium |

| C-N Stretch | Aliphatic (Piperidine Ring) | 1250 - 1020 | Medium |

| C-H Out-of-Plane Bend | Aromatic (Pyridazine Ring) | 900 - 675 | Strong |

| C-Cl Stretch | Aryl-Cl | 850 - 550 | Strong |

Spectral Interpretation:

-

3100-2840 cm⁻¹ Region: This region is dominated by C-H stretching vibrations. The bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic pyridazine ring[1][2]. The stronger absorptions appearing just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the CH₂ groups in the piperidine ring[3].

-

1600-1400 cm⁻¹ (Fingerprint Region): This complex region contains key structural information. A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ are expected, corresponding to the C=C and C=N stretching vibrations within the pyridazine ring[2][4]. The bending (scissoring) vibration of the piperidine CH₂ groups also appears here, typically around 1450 cm⁻¹[3].

-

Below 1400 cm⁻¹ (Fingerprint Region): This area contains a multitude of bending and stretching vibrations. The C-N stretching of the aryl-nitrogen bond and the aliphatic C-N bonds within the piperidine ring will produce medium-intensity bands[5][6]. The strong absorption from the C-Cl stretch is expected in the 850-550 cm⁻¹ range[1][7]. Additionally, strong bands from the out-of-plane C-H bending of the substituted aromatic ring are characteristic of this region[2].

Detailed Experimental Protocol: FT-IR Analysis via KBr Pellet Method

The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality infrared spectra of solid samples[8][9].

3.1. Materials and Equipment

-

This compound sample (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (200-250 mg)[10]

-

Agate mortar and pestle[11]

-

Hydraulic press with pellet-forming die (e.g., 13 mm diameter)

-

FT-IR Spectrometer

-

Heat lamp or drying oven (set to ~110°C)

-

Desiccator

3.2. Instrument Setup

-

Power on the FT-IR spectrometer and allow the source and detector to stabilize as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Perform a background scan using an empty sample holder or a pure KBr pellet to correct for instrumental and atmospheric absorptions[11].

3.3. Sample Preparation

-

Drying: Dry the spectroscopic grade KBr powder in an oven for 2-3 hours at 110°C to remove any absorbed moisture. Store the dried KBr in a desiccator until use[8][9]. Gently warm the mortar, pestle, and die assembly under a heat lamp to drive off surface moisture[9].

-

Grinding: Place 1-2 mg of the sample into the agate mortar and grind it to a very fine powder[11].

-

Mixing: Add ~250 mg of the dried KBr to the mortar. Mix gently but thoroughly with the sample until the mixture is homogeneous and has the consistency of fine flour[10][12]. The goal is to uniformly disperse the sample particles within the KBr matrix[9].

-

Loading the Die: Transfer a portion of the mixture into the pellet die, ensuring an even distribution over the anvil surface[9].

-

Pressing the Pellet: Place the die into the hydraulic press. If available, connect a vacuum line to the die to remove trapped air. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes[8][12].

-

Pellet Ejection: Slowly release the pressure and vacuum. Carefully disassemble the die and eject the KBr pellet. A high-quality pellet should be thin and transparent or uniformly translucent[8].

3.4. Spectrum Acquisition and Processing

-

Place the KBr pellet into the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrometer software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

Visualization of the Analytical Workflow

The logical process for the infrared spectroscopic analysis of this compound is illustrated below. This workflow outlines the key phases from sample handling to final structural confirmation.

A flowchart illustrating the key stages of FT-IR analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. shimadzu.com [shimadzu.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-6-(piperidin-1-yl)pyridazine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 3-Chloro-6-(piperidin-1-yl)pyridazine, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive qualitative analysis based on its structural components. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility in various organic solvents using the widely accepted isothermal shake-flask method. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to design and execute robust experimental plans for its formulation and development.

Introduction and Qualitative Solubility Profile

This compound is a substituted pyridazine derivative. The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems, including reaction kinetics, purification, formulation, and bioavailability. The molecular structure, featuring a polar pyridazine ring, a non-polar piperidine moiety, and an electronegative chloro substituent, suggests a nuanced solubility profile.

-

Pyridazine Moiety: The pyridazine ring, with its two adjacent nitrogen atoms, introduces polarity and the capacity for hydrogen bonding, which generally confers solubility in polar solvents.[1][2][3]

-

Piperidine Moiety: The piperidine ring is a saturated heterocycle that is generally non-polar, contributing to better solubility in less polar organic solvents.[4][5] Piperidine itself is miscible with water and soluble in many organic solvents like alcohols and ethers.[4][6]

-

Chloro Substituent: The chloro group adds to the molecular weight and introduces a polar carbon-chlorine bond, which can influence intermolecular interactions and, consequently, solubility.

Based on these structural features, it is anticipated that this compound will exhibit moderate to good solubility in a range of polar aprotic and protic organic solvents. Its solubility is likely to be highest in solvents that can effectively solvate both the polar pyridazine portion and the more non-polar piperidinyl group.

Expected Solubility Trends (Qualitative):

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

-

Moderate Solubility: Expected in alcohols such as Methanol, Ethanol, and Isopropanol, as well as in ketones like Acetone.

-

Low to Sparingly Soluble: Expected in non-polar hydrocarbon solvents such as Hexane and Toluene.

It is imperative to note that these are predictions. For precise applications, experimental determination of solubility is essential.

Quantitative Solubility Data

| Solvent | Temperature (K) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Methanol | e.g., 298.15 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Ethanol | e.g., 298.15 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Acetone | e.g., 298.15 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Dichloromethane | e.g., 298.15 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Toluene | e.g., 298.15 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

| e.g., Hexane | e.g., 298.15 | Data to be determined | Data to be determined | Isothermal Shake-Flask |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a solid compound in a solvent.[7][8][9] The procedure involves agitating an excess amount of the solid compound in the solvent at a constant temperature for a sufficient duration to reach equilibrium.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic orbital shaker or water bath with agitation capabilities

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument for concentration measurement.

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.[8]

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7][10] The time to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[9]

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. who.int [who.int]

Technical Guide: Physicochemical and Biological Profile of 3-Chloro-6-(piperidin-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 3-Chloro-6-(piperidin-1-yl)pyridazine, with a primary focus on its melting point. It includes a comprehensive, standardized experimental protocol for melting point determination. Furthermore, this guide explores the potential biological relevance of this compound by presenting a representative signaling pathway that pyridazine derivatives are known to modulate, offering context for its application in drug discovery and development, particularly in oncology.

Physicochemical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₉H₁₂ClN₃. It presents as pale yellow needles and is noted for its applications in medicinal chemistry and agrochemical research.[1] The presence of the pyridazine and piperidine moieties contributes to its biological activity, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

Quantitative Data Summary

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 78-84 °C | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₂ClN₃ | --INVALID-LINK-- |

| Molecular Weight | 197.67 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow needles | --INVALID-LINK-- |

| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |

| CAS Number | 1722-11-8 | --INVALID-LINK-- |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[2][3] The following is a standard protocol for the determination of the melting point of this compound using the capillary method with a modern melting point apparatus.[4][5][6]

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Melting point apparatus (e.g., Mel-Temp)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine, powdered form to ensure efficient and uniform heat transfer.[4][7] If the sample consists of coarse crystals, gently grind it into a fine powder using a clean, dry mortar and pestle.[4][7]

-

Load the powdered sample into a capillary tube by tapping the open end of the tube into the powder.[6]

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be between 2-3 mm.[6]

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[6]

-

For an unknown sample, a rapid preliminary heating (approximately 10-20 °C/min) can be performed to determine an approximate melting range.[4]

-

For a known substance like this compound, set the initial temperature to about 15-20 °C below the expected melting point (78 °C).

-

Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, as the expected melting point is approached to ensure thermal equilibrium between the sample, heating block, and thermometer.[2]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in the appropriate glass waste container.

-

For high accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

-

Biological Context and Signaling Pathways

While the specific biological targets of this compound are not extensively documented in publicly available literature, its utility in the development of anti-cancer agents suggests potential interaction with signaling pathways crucial for tumor growth and proliferation.[1] Pyridazine derivatives have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8][9]

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a plausible target for pyridazine-based anti-cancer agents.

Caption: Simplified VEGFR-2 signaling cascade.

This diagram illustrates that the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers downstream signaling through pathways such as the PLCγ and MAPK cascades. This ultimately leads to cellular responses like proliferation, migration, and survival, which are hallmarks of angiogenesis required for tumor growth. A pyridazine-based inhibitor, such as this compound, could potentially exert its anti-cancer effects by blocking the kinase activity of VEGFR-2, thereby inhibiting these downstream signals.

Similarly, in the context of neurological disorders, various pyridazine and pyridopyridazine derivatives have been explored as ligands for GABA-A receptors or as inhibitors of enzymes like monoamine oxidase B (MAO-B), indicating the broad therapeutic potential of this chemical scaffold.[10][11][12]

Conclusion

This compound is a compound with well-defined physicochemical properties, including a melting point range of 78-84 °C. The standardized protocol for melting point determination provided herein ensures accurate and reproducible measurements, which are fundamental for quality control and characterization in a research and development setting. The potential for this and related pyridazine compounds to modulate key biological pathways, such as VEGFR-2 signaling, underscores their importance as scaffolds for the development of novel therapeutics. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. scribd.com [scribd.com]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 10. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Reactivity of the Chlorine Atom in 3-Chloro-6-(piperidin-1-yl)pyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 3-Chloro-6-(piperidin-1-yl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the synthesis of this scaffold and explores the primary reaction pathways involving the C-Cl bond, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, based on established methodologies for analogous systems, are provided for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Quantitative data from related reactions are summarized to offer a comparative perspective on expected yields and conditions. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of pyridazine-based compounds for various applications in the pharmaceutical sciences.

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The functionalization of the pyridazine ring is crucial for modulating the pharmacological properties of these compounds. This compound is a versatile intermediate where the chlorine atom at the 3-position serves as a key handle for introducing molecular diversity. The electron-deficient nature of the pyridazine ring, further influenced by the nitrogen atoms, renders the C-Cl bond susceptible to nucleophilic attack and oxidative addition, making it an ideal substrate for a variety of chemical transformations. This guide focuses on the reactivity of this chlorine atom, providing a technical framework for its synthetic manipulation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a suitable dichloropyridazine precursor. A general and efficient method involves the reaction of 3,6-dichloropyridazine with piperidine.

General Synthetic Pathway

The synthesis proceeds via a selective monosubstitution of one of the chlorine atoms of 3,6-dichloropyridazine with piperidine. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid generated during the reaction.

Caption: General synthesis of this compound.

Experimental Protocol (General)

Materials:

-

3,6-Dichloropyridazine

-

Piperidine

-

Ethanol (or other suitable solvent like isopropanol or acetonitrile)

-

Triethylamine or Potassium Carbonate (as base)

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in the chosen solvent.

-

Add piperidine (1.0-1.2 eq) to the solution.

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Reactivity of the Chlorine Atom

The chlorine atom at the 3-position of this compound is activated towards nucleophilic displacement and participates in various cross-coupling reactions. This reactivity is central to the utility of this compound as a building block in medicinal chemistry.

Caption: Major reaction pathways for the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. This reaction proceeds through a Meisenheimer-like intermediate. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloride.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Chloro-pyridazines

| Nucleophile | Reagents and Conditions | Solvent | Typical Yield (%) |

| Primary/Secondary Amines | Amine (excess), heat | DMSO or NMP | 70-95 |

| Anilines | Amine, Base (e.g., K₂CO₃), heat | DMF or Dioxane | 60-90 |

| Alcohols (alkoxides) | NaOR, heat | Corresponding Alcohol | 50-85 |

| Thiols (thiolates) | NaSR, room temperature or heat | DMF or Ethanol | 75-98 |

Experimental Protocol (General for Amination):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO), add the desired amine (1.2-2.0 eq).

-

For less reactive amines, a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) may be added.

-

Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and pour into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound can readily participate in these transformations.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the chloro-pyridazine with an organoboron reagent, typically a boronic acid or its ester.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

| Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 70-95 |

| Heteroarylboronic acid | PdCl₂(dppf) (2-5) | - | K₃PO₄ | DME, THF | 80-100 | 60-90 |

| Vinylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ | Toluene/H₂O | 90-110 | 65-85 |

Experimental Protocol (General):

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst, the ligand (if required), and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent.

-

Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

This reaction is a powerful method for the formation of C-N bonds, coupling the chloro-pyridazine with a primary or secondary amine.

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic Amine | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOtBu | Toluene, Dioxane | 80-110 | 75-95 |

| Secondary Aliphatic Amine | Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₃PO₄ | Toluene | 100-120 | 70-90 |

| Aniline | Pd₂(dba)₃ (1-3) | BrettPhos (2-6) | LHMDS | THF, Dioxane | 80-100 | 65-88 |

Experimental Protocol (General):

-

Charge a reaction tube with the palladium catalyst, ligand, and base.

-

Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous, degassed solvent.

-

Heat the mixture with stirring for the specified time, monitoring completion by an appropriate method.

-

Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by chromatography.

The Sonogashira coupling facilitates the formation of a C-C bond between the chloro-pyridazine and a terminal alkyne, providing access to alkynyl-substituted pyridazines.

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Table 4: Typical Conditions for Sonogashira Coupling of Chloro-heterocycles

| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N, DiPEA | THF, DMF | 50-80 | 70-90 |

| Alkyl Alkyne | Pd(OAc)₂ (2-5) | CuI (5-10) | Piperidine | Toluene | 60-90 | 60-85 |

| Silylacetylene | Pd(PPh₃)₄ (3-5) | CuI (5-10) | Et₃N | DMF | 25-60 | 75-95 |

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2-1.5 eq), the palladium catalyst, and the copper(I) co-catalyst.

-

Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

-

Stir the reaction mixture under an inert atmosphere at the appropriate temperature until completion.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The chlorine atom in this compound is a highly versatile functional group that enables a wide range of synthetic transformations. Its reactivity in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions makes it an invaluable building block for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding and practical protocols for the exploitation of this reactivity, serving as a resource for researchers in drug discovery and development. The provided experimental conditions, while generalized, offer a robust starting point for the development of specific synthetic routes to novel pyridazine derivatives.

The Versatile Heterocyclic Building Block: A Technical Guide to 3-Chloro-6-(piperidin-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Chloro-6-(piperidin-1-yl)pyridazine, a key heterocyclic building block in modern medicinal chemistry and agrochemical research. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents. Experimental protocols for its synthesis and subsequent functionalization via cross-coupling reactions are provided, alongside a discussion of the biological significance of its derivatives, including their role in modulating critical signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.

Introduction

Heterocyclic compounds form the cornerstone of many pharmaceutical and agrochemical agents. Among these, the pyridazine scaffold has garnered significant attention due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition at biological targets. This compound has emerged as a particularly valuable intermediate. The presence of a reactive chlorine atom at the 6-position allows for facile diversification through various cross-coupling reactions, while the piperidine moiety often enhances biological activity and improves pharmacokinetic properties.[1] This guide serves as a comprehensive resource for researchers leveraging this versatile building block in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 1722-11-8 | [1] |

| Molecular Formula | C₉H₁₂ClN₃ | [1] |

| Molecular Weight | 197.67 g/mol | [1] |

| Appearance | Pale yellow needles | [1] |

| Melting Point | 78-84 °C | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocols

The primary route to this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with piperidine. The following protocol is adapted from established procedures for similar pyridazine syntheses.[2]

Synthesis of this compound

This procedure outlines the synthesis via nucleophilic substitution of 3,6-dichloropyridazine with piperidine.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Materials:

-

3,6-Dichloropyridazine

-

Piperidine

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approximately 10 mL per gram of 3,6-dichloropyridazine).

-

To this solution, add piperidine (2.5 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Quantitative Data: While specific yield data for this exact reaction is not readily available in the cited literature, analogous reactions with piperazine report yields in the range of 85-95%.[2]

Reactivity as a Heterocyclic Building Block

The utility of this compound as a building block stems from the reactivity of the C-Cl bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for screening.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl- and heteroarylboronic acids to generate biaryl and heteroaryl pyridazines.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Representative Conditions:

-

Reactants: this compound (1.0 eq), Arylboronic acid (1.2-2.0 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos)

-

Base: Na₂CO₃ (2 M aqueous solution) or K₂CO₃

-

Solvent: DME/ethanol/water mixture or dioxane/water

-

Temperature: 80-140 °C (conventional heating or microwave irradiation)

-

Atmosphere: Inert (Nitrogen or Argon)

Quantitative Data: Yields for Suzuki-Miyaura reactions on chloropyridazine cores are variable depending on the specific substrates and conditions, but moderate to good yields are generally achievable. For example, coupling of 6-chloro-5-dialkylaminopyridazinone with arylboronic acids under microwave irradiation has been reported to give moderate to good isolated yields.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various amino-substituted pyridazines. This reaction is crucial for accessing a different chemical space compared to C-C coupling reactions.[4]

General Experimental Protocol for Buchwald-Hartwig Amination:

Representative Conditions:

-

Reactants: this compound (1.0 eq), Amine (1.2-1.5 eq)

-

Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, BINAP).[5]

-

Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄.

-

Solvent: Anhydrous, aprotic solvent such as toluene or dioxane.

-

Temperature: 80-120 °C.

-

Atmosphere: Inert (Nitrogen or Argon).

Quantitative Data: The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and the nature of the amine. With optimized conditions, good to excellent yields can be obtained.

Biological Significance and Signaling Pathways

Derivatives of the this compound core have shown significant potential as anticancer agents. One of the key signaling pathways implicated in the activity of such compounds is the c-Jun N-terminal kinase (JNK) pathway. JNKs are critical regulators of various cellular processes, including proliferation, apoptosis, and inflammation.[6] The dysregulation of the JNK signaling cascade is associated with cancer.[7]

Derivatives of 3,6-disubstituted pyridazines have been shown to exhibit anticancer activity by downregulating the expression of JNK1 and inhibiting its phosphorylation. This, in turn, affects the downstream targets of JNK1, such as c-Jun and c-Fos, and can restore the activity of tumor suppressors like p53.

JNK1 Signaling Pathway in Cancer:

Caption: Simplified JNK1 signaling pathway in cancer and the point of intervention for pyridazine derivatives.

Spectroscopic Data

While a specific, published NMR spectrum for this compound was not identified in the searched literature, general chemical shifts for related pyridazine derivatives can be referenced for structural confirmation.[8][9] For the analogous compound, 3-chloro-6-(4-methylpiperazin-1-yl)pyridazine, the pyridazine protons appear in the aromatic region of the ¹H NMR spectrum, and the piperazine protons are observed as multiplets in the aliphatic region.[10] Similar patterns would be expected for the title compound.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in drug discovery and development. Its straightforward synthesis and the reactivity of its chloro-substituent allow for the facile generation of diverse libraries of compounds. The demonstrated potential of its derivatives to modulate key biological pathways, such as the JNK signaling cascade, underscores its importance for the development of novel therapeutics, particularly in the area of oncology. This guide provides a foundational resource for researchers to effectively utilize this important chemical entity in their scientific pursuits.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

Stability and Storage of 3-Chloro-6-(piperidin-1-yl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-6-(piperidin-1-yl)pyridazine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines available information with expert analysis of its chemical structure to predict potential degradation pathways and outline best practices for its handling and storage. The information herein is intended to support research and development activities by ensuring the integrity of the molecule.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to maintaining the chemical integrity of this compound. The compound is typically supplied as a solid.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C (Refrigerated) | [1][2] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | [3] |

| Light | Store in a light-resistant container, protected from light | General best practice |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | [3] |

Potential Degradation Pathways

While specific degradation studies on this compound are not widely published, an understanding of its chemical structure allows for the prediction of potential degradation pathways under various stress conditions. The primary sites susceptible to degradation are the chloro-pyridazine ring and the piperidine moiety.

dot

Caption: Predicted degradation pathways for this compound.

Hydrolysis

The chlorine atom on the pyridazine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This can lead to the formation of the corresponding hydroxypyridazine derivative, 6-(piperidin-1-yl)pyridazin-3(2H)-one. The rate of hydrolysis is expected to be pH-dependent, potentially being more rapid under basic conditions.

Oxidation

The nitrogen atoms in both the pyridazine and piperidine rings are potential sites for oxidation. Exposure to oxidizing agents could lead to the formation of N-oxide derivatives.

Photodegradation

Aromatic halides can be susceptible to photolytic cleavage. Exposure to ultraviolet (UV) or visible light may lead to the homolytic cleavage of the carbon-chlorine bond, resulting in the formation of a dechlorinated derivative, 6-(piperidin-1-yl)pyridazine, and other radical-mediated degradation products. The high energy of photons can also potentially induce ring-opening of the heterocyclic systems.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH). A forced degradation study is a crucial first step.

dot

Caption: A typical workflow for a forced degradation study.

Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).

-

Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.

-

-

Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of the parent compound's purity and the detection of any impurities.

Table 2: Recommended Analytical Techniques

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) | Primary method for purity assessment and quantification of degradation. A reversed-phase C18 column is a good starting point. The mobile phase would likely consist of a buffered aqueous phase and an organic modifier like acetonitrile or methanol. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of unknown degradation products by providing molecular weight and fragmentation data. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of major degradation products isolated from stressed samples. |

Summary and Recommendations

While specific stability data for this compound is scarce, a proactive approach to its storage and handling is essential for maintaining its integrity.

-

Storage: The compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere at 2-8°C.

-